6-(Benzyloxy)pyrimidin-4-amine

Vue d'ensemble

Description

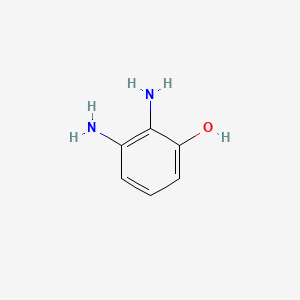

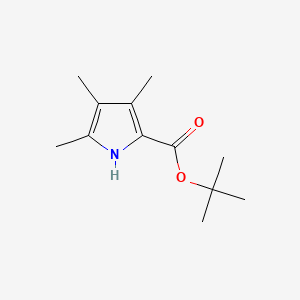

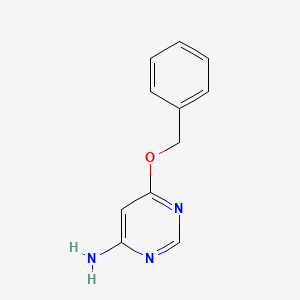

6-(Benzyloxy)pyrimidin-4-amine is a chemical compound that is part of the pyrimidine family, a class of heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and a benzyloxy substituent at the 6-position. The compound is of interest due to its potential use in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers involves the nitro displacement of 4-nitrophthalonitrile by phenoxide ions, followed by acidic hydrolysis and cyclodehydration . Similarly, the synthesis of new unnatural amino acids using the p-benzyloxybenzyloxy group as a pyrimidinone masking group involves aromatic nucleophilic substitution reactions, followed by protecting group transformations . These methods demonstrate the intricate nature of synthesizing pyrimidine derivatives and the importance of protecting groups in the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure and DFT studies of a pyrimidin-2-amine derivative revealed the presence of an intramolecular C–H…N hydrogen bond, which stabilizes the molecular conformation . Additionally, the crystal structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one showed different polymorphic forms, with molecules linked by N-H…O hydrogen bonds and aromatic pi-pi interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which can be used to further modify the compound or to synthesize related compounds. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one resulted in the formation of different polymorphs and isomers, demonstrating the reactivity of the pyrimidine ring . Additionally, the synthesis of drug-like small molecules based on pyrimidine analogues involved a reduction reaction of a nitro-substituted pyrimidine, showcasing the versatility of pyrimidine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the polyimides synthesized from pyridine-containing monomers exhibited good solubility in aprotic solvents and displayed excellent thermal stability and mechanical properties . The crystallographic and DFT studies of pyrimidin-2-amine derivatives provided insights into the charge distribution, site of chemical reactivity, and thermodynamic properties, which are crucial for understanding their behavior in different environments .

Applications De Recherche Scientifique

1. Corrosion Inhibition

6-(Benzyloxy)pyrimidin-4-amine and related pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds, including 6-(benzyloxy)-2-(benzylthio)-4-pyrimidinamine (BTP-3), exhibit good inhibition performance on mild steel in highly acidic solutions, primarily acting as mixed-type inhibitors with a predominant cathodic effectiveness (Hou et al., 2019).

2. Chemical Structure Analysis

The compound 6-(benzyloxy)pyrimidin-4-amine has been subject to crystal structure and density functional theory (DFT) studies. These studies provide insights into the molecular conformation, stabilization mechanisms, and the electronic structure properties of the compound. Such analyses are crucial for understanding the correlation between molecular structure and macroscopic properties, which can further aid in the development of new applications (Murugavel et al., 2014).

3. Antifungal Activity

Some derivatives of 6-(benzyloxy)pyrimidin-4-amine have been synthesized and tested for their antifungal effects. These studies suggest that certain pyrimidine derivatives, including 6-(benzyloxy)pyrimidin-4-amine, can be developed into effective antifungal agents, especially against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

4. Antibacterial Activity

Research on similar pyrimidine compounds indicates potential antibacterial activity. Compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, which share structural similarities with 6-(benzyloxy)pyrimidin-4-amine, have demonstrated effectiveness against various bacteria, including Gram-positive and Gram-negative strains (Murugavel et al., 2015).

Propriétés

IUPAC Name |

6-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFMBBBQPOGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309279 | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)pyrimidin-4-amine | |

CAS RN |

60722-75-0 | |

| Record name | NSC211609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.